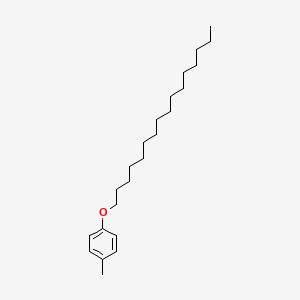

Hexadecyl 4-methylphenyl ether

Description

Overview of Aryl Alkyl Ether Chemistry and Architectural Features

Aryl alkyl ethers are a significant class of organic compounds characterized by the general structure Ar-O-R, where 'Ar' is an aromatic ring system and 'R' is an alkyl group. The oxygen bridge bestows upon these molecules a unique combination of properties derived from both the aromatic and aliphatic components. wikipedia.org The ether linkage itself is a relatively inert and stable covalent bond, giving these compounds good chemical stability. aksci.com

The geometry of the C-O-C bond in ethers is bent, similar to that in water and alcohols, with a bond angle of approximately 112° in simple ethers like dimethyl ether, a value that is slightly larger than the tetrahedral angle due to steric repulsion between the substituent groups. libretexts.org The oxygen atom is electronegative, resulting in polar C-O bonds and a net dipole moment for the molecule. libretexts.org However, unlike alcohols, ethers cannot act as hydrogen bond donors, which means their boiling points are significantly lower than those of isomeric alcohols but comparable to alkanes of similar molecular weight. libretexts.org They can, however, act as hydrogen bond acceptors, which allows for some solubility in protic solvents like water, particularly for ethers with shorter alkyl chains. libretexts.org

The most common and versatile method for synthesizing aryl alkyl ethers is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol (B47542) (in this case, p-cresol) with a strong base to form a phenoxide ion. This highly nucleophilic anion then displaces a halide from a primary alkyl halide (such as 1-bromohexadecane (B154569) or 1-iodohexadecane) in a classic SN2 (bimolecular nucleophilic substitution) reaction. scribd.comlibretexts.orgmasterorganicchemistry.com For the synthesis of a specific compound like Hexadecyl 4-methylphenyl ether, this method is highly effective because it uses a primary alkyl halide, which minimizes the competing E2 elimination reaction that can be problematic with secondary or tertiary halides. libretexts.orgmasterorganicchemistry.com

Academic Significance of Investigating Long-Chain Aromatic Ethers

The academic interest in long-chain aromatic ethers stems from the unique properties imparted by the combination of a rigid aromatic core and a long, flexible aliphatic tail. This molecular architecture is a cornerstone of materials science and supramolecular chemistry.

Materials Science: The presence of long alkyl chains (like the hexadecyl group) can induce self-assembly and crystallization phenomena. d-nb.info In polymers, for example, long alkyl side chains can lead to side-chain crystallization, which allows for the tuning of material properties like melting points and glass transition temperatures. d-nb.inforsc.org This makes such molecules interesting for creating polymers with tailored thermal properties. rsc.org

Liquid Crystals: Molecules with this calamitic (rod-like) shape are classic candidates for forming liquid crystalline phases. scirp.orgmdpi.com The rigid aromatic part provides the necessary structural anisotropy, while the flexible chain influences the phase behavior and transition temperatures. Research on similar structures, such as long-chain alkoxybenzoates, shows that the length of the alkyl chain is a critical determinant of whether nematic or smectic phases form. researchgate.net

Surfactants and Amphiphiles: The combination of a hydrophilic (polar aromatic ether) head group and a long hydrophobic (lipophilic alkyl) tail makes these molecules amphiphilic. This structure is the basis for surfactants used in detergents, emulsifiers, and as viscosity enhancers. d-nb.info Long-chain alkyl glycidyl (B131873) ethers, for instance, are noted for their outstanding hydrophobic character and are used to synthesize amphiphilic polymers. d-nb.info

High-Performance Lubricants: Alkylated polyphenyl ethers are studied as high-performance lubricants due to their excellent thermal and chemical stability. The addition of long alkyl chains can affect tribological properties, such as the friction coefficient and wear resistance. mdpi.com

Current Research Landscape for this compound and Analogues

Direct and extensive research specifically on this compound is limited in publicly available literature. Commercial suppliers list it primarily for research and development use, but detailed studies on its properties and applications are scarce. aksci.comaksci.com Much of our understanding must be inferred from research on analogous compounds.

The synthesis of this compound would most practically be achieved via the Williamson ether synthesis, reacting p-cresol (B1678582) with a 1-hexadecyl halide (e.g., 1-bromohexadecane) in the presence of a base like sodium hydroxide (B78521). scribd.comgordon.edu This is a standard and well-documented procedure in organic synthesis.

The research landscape for its analogues is much richer:

Liquid Crystals: A study by Thaker et al. on 1,2,4-oxadiazole (B8745197) derivatives with a 4-methylphenyl group and a terminal alkoxy chain showed that homologues with dodecyl to hexadecyl chains exhibit smectic mesophases, whereas shorter chains lead to nematic phases. researchgate.net This strongly suggests that this compound itself could possess liquid crystalline properties.

Polymers and Gels: Research by Frey and coworkers on the polymerization of long-chain alkyl glycidyl ethers (including a hexadecyl glycidyl ether, C16-AlkGE) has shown that these monomers can be used to create amphiphilic block copolymers. rsc.orgrsc.org These polymers form micellar hydrogels with melting points that can be tailored by the length of the alkyl chain, with the C16-based polymer having a side-chain melting temperature of 43 °C. rsc.org This highlights the role of the hexadecyl chain in creating materials with thermo-responsive behavior.

Amphiphiles: Studies on long-chain acid salts functionalized with aromatic ether side chains have investigated how these structures self-assemble into lyotropic liquid crystal phases in solution. acs.org

High-Performance Materials: In the field of lubricants, polyphenyl ethers with C16 alkyl chains (R1-4P2E) have been investigated for their tribological properties and were found to provide good wear protection. mdpi.com

Research Gaps and Future Perspectives for this compound

The most significant research gap is the lack of fundamental characterization and application-oriented studies for this compound itself. While its synthesis is straightforward, its physical, thermal, and electronic properties have not been systematically documented in peer-reviewed literature.

Future research perspectives for this molecule are promising and can be guided by the findings for its analogues:

Fundamental Characterization: The immediate research need is the synthesis, purification, and comprehensive characterization of this compound. This includes determining its melting and boiling points, solubility in various solvents, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry).

Liquid Crystal Properties: A primary avenue for investigation is its potential as a thermotropic liquid crystal. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) studies could be used to identify and characterize any mesophases. Its simple structure could make it a useful model compound for understanding the fundamentals of smectic phase formation in single-component systems.

Surfactant and Interfacial Properties: Research into its behavior at interfaces, such as the air-water or oil-water interface, would be valuable. Measuring properties like critical micelle concentration (CMC) and surface tension reduction would quantify its potential as a surfactant or emulsifier.

Component in Advanced Materials: The molecule could be explored as a functional additive. For example, it could be used as a plasticizer or a process aid in polymer systems, where the long alkyl chain could enhance solubility and modify thermal properties. mdpi.com It could also be investigated as a high-temperature lubricant or as a component in phase-change materials for thermal energy storage, leveraging the melting/crystallization of the long hexadecyl chain.

Precursor for Functional Molecules: this compound could serve as a building block for more complex functional molecules. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups to create novel dyes, sensors, or biologically active compounds.

In essence, this compound represents an underexplored chemical entity with significant potential, situated at the intersection of materials science, supramolecular chemistry, and organic synthesis.

Propriétés

Numéro CAS |

57792-42-4 |

|---|---|

Formule moléculaire |

C23H40O |

Poids moléculaire |

332.6 g/mol |

Nom IUPAC |

1-hexadecoxy-4-methylbenzene |

InChI |

InChI=1S/C23H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3 |

Clé InChI |

JXQLLDIJHXJEII-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C |

Origine du produit |

United States |

Synthetic Methodologies for Hexadecyl 4 Methylphenyl Ether

Classical Ether Synthesis Approaches

The formation of the aryl alkyl ether bond in Hexadecyl 4-methylphenyl ether is most commonly achieved through classical nucleophilic substitution reactions.

Williamson Ether Synthesis for Aryl Alkyl Ethers

The Williamson ether synthesis stands as the most fundamental and widely applicable method for preparing asymmetrical ethers like this compound. masterorganicchemistry.compressbooks.pub This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comjk-sci.com The core of this method involves the reaction of a nucleophilic sodium or potassium 4-methylphenoxide with an electrophilic hexadecyl halide (e.g., 1-bromohexadecane (B154569) or 1-iodohexadecane). masterorganicchemistry.comrichmond.edu

The reaction is initiated by the deprotonation of 4-methylphenol (p-cresol) with a suitable base to form the more nucleophilic 4-methylphenoxide anion. jk-sci.com This anion then attacks the primary carbon atom of the hexadecyl halide, displacing the halide leaving group in a single, concerted step. For this specific synthesis, the pathway involving the 4-methylphenoxide as the nucleophile and the hexadecyl halide as the electrophile is strongly preferred. The alternative, using a hexadecyloxide and a 4-halotoluene, is not viable for the Williamson synthesis because SN2 reactions are generally ineffective at an sp²-hybridized carbon of an aryl halide. masterorganicchemistry.com

Alternative Carbon-Oxygen Bond Formation Strategies

Beyond the Williamson synthesis, other methods for forming the carbon-oxygen ether bond exist, most notably the Ullmann condensation. The Ullmann ether synthesis is particularly useful for forming aryl ethers and involves the copper-catalyzed reaction between an aryl halide and an alcohol or alkoxide. wikipedia.orgunion.edu In the context of this compound, this would typically involve coupling 4-halotoluene (e.g., 4-iodotoluene) with sodium hexadecyloxide in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required stoichiometric copper and harsh conditions, but modern variations use soluble copper catalysts with specific ligands, making the process more efficient. wikipedia.orgunion.edu

More advanced, though less common for this specific transformation, are palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for etherification. However, these methods are often complex and may not be necessary for a straightforward synthesis like that of this compound. acs.org

Targeted Preparation of Precursor Molecules

The successful synthesis of the target ether is contingent on the efficient preparation of its key precursors: the nucleophilic phenoxide and the electrophilic alkyl halide.

Synthesis of 4-Methylphenoxide Derivatives

The 4-methylphenoxide anion is readily prepared in situ or as a stable salt. The most common laboratory method involves the reaction of 4-methylphenol (p-cresol) with a strong base. gordon.edu For aryl ether synthesis via the Williamson method, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are typically sufficient to generate the phenoxide. jk-sci.com The reaction is a simple acid-base neutralization, where the acidic phenolic proton is abstracted by the base. The choice of cation (e.g., Na⁺, K⁺) can influence the reactivity and solubility of the resulting phenoxide.

Table 1: Common Bases for 4-Methylphenoxide Generation This table is interactive. Users can sort by base or typical solvent.

| Base | Chemical Formula | Typical Solvent(s) |

|---|---|---|

| Sodium Hydroxide | NaOH | Water, Ethanol gordon.edu |

| Potassium Hydroxide | KOH | Ethanol, t-Butanol |

| Sodium Hydride | NaH | THF, DMF richmond.edu |

Elaboration of Hexadecyl Halide Intermediates

The primary alkyl halide, 1-bromohexadecane (hexadecyl bromide), is the most common electrophilic partner for this synthesis. It is typically prepared from the corresponding alcohol, 1-hexadecanol (B1195841). A standard method involves treating 1-hexadecanol with a phosphorus trihalide, such as PBr₃, or with a mixture of hydrobromic and sulfuric acids. Alternatively, tosylates can be used as the electrophile, prepared by reacting 1-hexadecanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. pressbooks.pubnih.gov Iodides are more reactive than bromides but are also more expensive. Chlorides are less reactive and may require harsher conditions. union.edu

Optimization of Reaction Conditions and Yields for this compound

Optimizing the synthesis of this compound focuses on maximizing the yield and purity by carefully selecting solvents, bases, catalysts, and reaction temperatures to favor the desired SN2 pathway and suppress side reactions like elimination (E2) or C-alkylation.

The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive anion, while not participating in hydrogen bonding that could shield the nucleophile. jk-sci.comrichmond.edu

Phase-transfer catalysis (PTC) is a powerful technique to optimize this reaction, especially when dealing with the low mutual solubility of an aqueous inorganic phase (containing the phenoxide) and an organic phase (containing the alkyl halide). nih.govcapes.gov.br A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the hexadecyl halide. acs.orgrhhz.net This often leads to faster reactions, milder conditions (lower temperatures), and higher yields by increasing the effective concentration of the reactants in the same phase. nih.gov

Table 2: Influence of Parameters on Williamson Ether Synthesis Yield This table is interactive. Users can filter by parameter to see its effect on the reaction.

| Parameter | Condition | Effect on Yield/Rate | Rationale |

|---|---|---|---|

| Leaving Group | I > Br > Cl > OTs | Higher yield/rate with better leaving group | Weaker C-X bond and more stable X⁻ anion facilitates displacement. masterorganicchemistry.com |

| Solvent | Polar Aprotic (DMF, DMSO) | Increased Rate | Solvates the counter-ion (e.g., Na⁺), enhancing nucleophilicity of the phenoxide. jk-sci.comrichmond.edu |

| Base | Stronger Base (e.g., NaH) | Faster Reaction | Ensures complete formation of the highly nucleophilic phenoxide. richmond.edu |

| Catalyst | Phase-Transfer Catalyst | Increased Yield/Rate | Facilitates transport of phenoxide nucleophile into the organic phase. capes.gov.bracs.org |

| Temperature | Elevated (e.g., 50-100 °C) | Increased Rate | Provides activation energy for the reaction, but excessive heat can promote side reactions. nih.gov |

For the Ullmann alternative, optimization involves the choice of copper source (CuI is common), the use of a ligand (e.g., 1,10-phenanthroline, diamines) to stabilize the copper catalyst, and a suitable base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). union.eduacs.org These reactions typically require higher temperatures than the Williamson synthesis, often above 100 °C. wikipedia.org

Catalytic Approaches in Etherification for Enhanced Selectivity

While the Williamson ether synthesis can proceed without a catalyst, modern methodologies employ catalytic systems to improve reaction rates, yields, and selectivity, especially in large-scale industrial applications. wikipedia.org For the synthesis of this compound, catalytic approaches are centered on facilitating the interaction between the phenoxide and the long-chain alkyl halide.

Phase-Transfer Catalysis (PTC) is a prominent and highly effective technique. wikipedia.org This method is ideal for reactions where the two reactants are in different, immiscible phases, such as a solid or aqueous phenoxide salt and an organic solution of hexadecyl halide. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or hexadecyltrimethylammonium bromide, or a crown ether, transports the phenoxide anion from the solid/aqueous phase into the organic phase. wikipedia.orgwikipedia.orgjustia.com This makes the nucleophile available to react with the alkyl halide, dramatically accelerating the reaction. wiley-vch.de PTC is considered a "green" technique as it can allow for the use of water instead of organic solvents and often operates under mild conditions. wikipedia.orgresearchgate.net

Table 2: Comparison of Catalytic Approaches for Aryl Ether Synthesis

| Catalytic Approach | Catalyst Examples | Mechanism | Advantages |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB), 18-Crown-6, Polyethylene Glycol (PEG) wikipedia.orgtandfonline.com | Transports phenoxide anion across the phase boundary to react with the alkyl halide. wikipedia.org | High yields, mild conditions, applicable to industrial scale, environmentally benign. wikipedia.orgresearchgate.net |

| Palladium Catalysis | PdCl₂(dppf) frontiersin.org | Catalyzes C-O bond formation between phenols and alkylating agents under mild conditions. frontiersin.org | High selectivity, good functional group tolerance. frontiersin.org |

| Copper Catalysis | Cu-based catalysts with oxalic diamide (B1670390) or tert-butoxide ligands. bohrium.com | Promotes alkoxylation of aryl halides, including challenging substrates. bohrium.com | Robust, practical, can operate at room temperature for some substrates. bohrium.com |

| Solid Acid Catalysis | Zeolites (e.g., ZSM-5, MCM-22) researchgate.net | Promotes alkylation on acidic sites. | Can favor para-substitution, but often competes with C-alkylation. researchgate.netunibo.it |

Other catalytic systems, such as those based on palladium or copper , have been developed for the synthesis of aryl ethers. frontiersin.orgbohrium.com These metal-catalyzed reactions can proceed under mild conditions and exhibit high selectivity for O-alkylation. For instance, palladium-catalyzed decarboxylative reactions can form allylic aryl ethers, and protocols for copper-catalyzed coupling of alcohols with aryl halides have proven robust. frontiersin.orgbohrium.com

Solid acid catalysts like zeolites are also employed in phenol (B47542) alkylation. researchgate.net However, these often promote C-alkylation on the aromatic ring as a competing and sometimes primary pathway, rather than the desired O-alkylation (etherification). unibo.it The selectivity towards ether formation versus ring alkylation is highly dependent on the catalyst's acid site strength and pore structure, as well as reaction conditions. researchgate.net

Development of Advanced Purification Protocols for this compound

Following the synthesis, purification of this compound is necessary to remove unreacted starting materials, byproducts, and the catalyst. Given its chemical nature—a high molecular weight, non-polar solid ether—standard organic purification techniques are employed. aksci.comsciencemadness.org

The primary method for purifying solid organic compounds is recrystallization . An appropriate solvent is one in which the crude product is sparingly soluble at room temperature but highly soluble when heated. Upon cooling the saturated hot solution, the desired compound crystallizes out, leaving impurities behind in the solvent. For a non-polar compound like this compound, solvents such as ethanol, isopropanol, or a mixture like ethanol/water would likely be effective.

For more rigorous purification or separation from byproducts with similar solubility, flash column chromatography is the method of choice. tandfonline.com A slurry of the crude product is loaded onto a column of silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Because this compound is a non-polar ether, a non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, would be used. tandfonline.comnih.gov The components of the mixture travel down the column at different rates based on their polarity, allowing for the collection of the pure product in fractions.

Finally, any residual solvent is removed under reduced pressure to yield the purified solid product. The purity can then be assessed using techniques like Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, FT-IR).

Sustainable and Green Chemical Syntheses Applied to this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for ether synthesis. mlsu.ac.in These approaches aim to reduce waste, avoid hazardous substances, and minimize energy consumption. matanginicollege.ac.in

A key strategy is the use of greener solvents or solvent-free conditions . mlsu.ac.in Phase-transfer catalysis (PTC) contributes to this goal by enabling the use of water as a solvent or by facilitating reactions between a solid and a liquid phase without the need for a bulk organic solvent. wikipedia.orgtandfonline.com Microwave-assisted synthesis is another green approach that can dramatically reduce reaction times from hours to minutes, thereby saving significant energy. researchgate.net

The replacement of hazardous reagents is another cornerstone of green etherification. Traditional alkylating agents like alkyl halides can be substituted with less toxic alternatives. Dialkyl carbonates , such as dimethyl carbonate (DMC), are considered green reagents because their byproducts (methanol and CO₂) are relatively harmless. acs.org Palladium-catalyzed methods have also been developed that use vinyl ethylene (B1197577) carbonate as the alkylating source. frontiersin.org

Furthermore, the development of reusable catalysts is crucial for sustainable synthesis. sci-hub.se Solid acid catalysts or ion-exchange resins can be filtered off after the reaction and reused, which simplifies product purification and reduces waste. acs.org Similarly, certain phase-transfer catalysts can be recovered and recycled. sci-hub.se These sustainable practices make the synthesis of compounds like this compound more economical and environmentally friendly. matanginicollege.ac.in

Advanced Spectroscopic and Analytical Characterization of Hexadecyl 4 Methylphenyl Ether

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of chemical bonds within a structure. Each functional group exhibits characteristic vibrational frequencies, serving as a unique fingerprint for identifying the presence of specific moieties such as ether linkages, aromatic rings, and aliphatic chains.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in Hexadecyl 4-methylphenyl ether. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent parts.

The most diagnostic signals for the ether functionality are the C-O-C stretching vibrations. As an aryl-alkyl ether, two prominent C-O stretching bands are observed:

Asymmetric Ar-O-C Stretch: A strong absorption typically appears in the 1260–1230 cm⁻¹ region, indicative of the bond between the aromatic carbon and the ether oxygen.

Symmetric C-O-C Stretch: A strong absorption in the 1050–1020 cm⁻¹ range corresponds to the stretching of the bond between the aliphatic (hexadecyl) carbon and the ether oxygen.

The aromatic 4-methylphenyl (p-tolyl) moiety is confirmed by several characteristic peaks:

Aromatic C-H Stretch: Weak to medium bands are observed just above 3000 cm⁻¹ (typically 3100–3030 cm⁻¹).

Aromatic C=C In-Ring Stretch: Two distinct bands of variable intensity appear near 1610 cm⁻¹ and 1500 cm⁻¹.

C-H Out-of-Plane Bending: A strong absorption in the 840–810 cm⁻¹ range is highly characteristic of the 1,4-disubstitution (para) pattern on the benzene (B151609) ring.

The long hexadecyl chain provides intense signals in the aliphatic region:

Aliphatic C-H Stretches: Strong, sharp absorptions are found just below 3000 cm⁻¹, specifically around 2925 cm⁻¹ (asymmetric CH₂ stretch) and 2855 cm⁻¹ (symmetric CH₂ stretch).

CH₂ Bending (Scissoring): A distinct peak is present around 1465 cm⁻¹.

The table below summarizes the expected key FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Associated Moiety |

|---|---|---|---|

| 3040–3030 | Medium | C-H Stretch | Aromatic Ring |

| 2925–2915 | Strong, Sharp | Asymmetric C-H Stretch | Aliphatic CH₂ |

| 2855–2845 | Strong, Sharp | Symmetric C-H Stretch | Aliphatic CH₂ & CH₃ |

| 1610–1600 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| 1515–1500 | Strong | C=C In-Ring Stretch | Aromatic Ring |

| 1470–1460 | Medium | CH₂ Bending (Scissoring) | Aliphatic Chain |

| 1250–1240 | Strong | Asymmetric Ar-O-C Stretch | Aryl-Alkyl Ether |

| 1040–1030 | Strong | Symmetric R-O-C Stretch | Aryl-Alkyl Ether |

| 830–815 | Strong, Sharp | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic Ring |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. It is particularly sensitive to symmetric, non-polar bonds. For this compound, the Raman spectrum is dominated by signals from the aromatic ring and the aliphatic backbone. A key feature is the strong, sharp band for the symmetric "ring breathing" vibration of the para-substituted phenyl group, which appears around 1615 cm⁻¹. The aliphatic C-H stretching and bending modes are also clearly visible. The symmetric C-O-C ether stretch may also be observed, though often with less intensity than in the IR spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy of Ether Linkages and Aromatic Moieties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Proof

NMR spectroscopy is the definitive method for establishing the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides a precise count of protons in different chemical environments, and their coupling patterns reveal neighbor relationships.

Aromatic Region (δ 7.2–6.8 ppm): The 1,4-disubstituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the electron-donating ether group (H-2, H-6) are shielded and appear upfield (≈ δ 6.85 ppm), while the two protons meta to the ether group (H-3, H-5) are less shielded and appear downfield (≈ δ 7.10 ppm). Each signal integrates to 2H.

Ether-Linked Methylene (B1212753) (δ 4.0–3.9 ppm): The two protons on the carbon directly attached to the ether oxygen (-O-CH₂ -) are the most deshielded of the aliphatic chain. They appear as a clean triplet due to coupling with the adjacent CH₂ group, integrating to 2H.

p-Methyl Group (δ 2.3 ppm): The three protons of the methyl group on the aromatic ring appear as a sharp singlet, as they have no adjacent proton neighbors. This signal integrates to 3H.

Aliphatic Chain (δ 1.8–0.8 ppm):

The methylene protons beta to the ether oxygen (-O-CH₂-CH₂ -) appear as a multiplet (quintet) around δ 1.78 ppm (2H).

The bulk of the methylene groups of the hexadecyl chain (-(CH₂)₁₃-) produce a large, broad signal centered around δ 1.26 ppm, integrating to 26H.

The terminal methyl group (-CH₃) of the hexadecyl chain is the most shielded, appearing as a triplet around δ 0.88 ppm due to coupling with its neighboring CH₂, integrating to 3H.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ≈ 7.10 | d (Doublet) | 2H | Aromatic H (H-3, H-5; ortho to -CH₃) |

| ≈ 6.85 | d (Doublet) | 2H | Aromatic H (H-2, H-6; ortho to -O-R) |

| ≈ 3.95 | t (Triplet) | 2H | -O-CH₂ - (Hexadecyl C1) |

| ≈ 2.30 | s (Singlet) | 3H | Aromatic -CH₃ |

| ≈ 1.78 | m (Multiplet) | 2H | -O-CH₂-CH₂ - (Hexadecyl C2) |

| ≈ 1.45–1.25 | br s (Broad Singlet) | 26H | -(CH₂ )₁₃- (Hexadecyl C3–C15) |

| ≈ 0.88 | t (Triplet) | 3H | Terminal -CH₃ (Hexadecyl C16) |

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. For this compound, the spectrum can be divided into aromatic and aliphatic regions.

Aromatic Region (δ 160–110 ppm): Four distinct signals are expected for the aromatic carbons due to the ring's symmetry.

The quaternary carbon attached to the ether oxygen (C-1) is the most deshielded, appearing near δ 158 ppm.

The quaternary carbon bearing the methyl group (C-4) is found around δ 130.5 ppm.

The two carbons meta to the ether oxygen (C-3, C-5) resonate near δ 129.8 ppm.

The two carbons ortho to the ether oxygen (C-2, C-6) are the most shielded aromatic carbons, appearing near δ 114.5 ppm.

Aliphatic Region (δ 70–10 ppm):

The carbon directly bonded to the ether oxygen (-O-C H₂-) is highly deshielded for an aliphatic carbon, appearing near δ 68.1 ppm.

The p-methyl carbon appears around δ 20.5 ppm.

The long hexadecyl chain shows a series of signals, with the terminal carbon (C H₃) being the most shielded at δ 14.1 ppm. The other chain carbons appear at δ 31.9, 29.7 (multiple overlapping signals for the bulk chain), 29.4, 26.1, and 22.7 ppm.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ≈ 158.2 | Aromatic C-1 (C-O) |

| ≈ 130.5 | Aromatic C-4 (C-CH₃) |

| ≈ 129.8 | Aromatic C-3, C-5 |

| ≈ 114.5 | Aromatic C-2, C-6 |

| ≈ 68.1 | -O-C H₂- (Hexadecyl C1) |

| ≈ 31.9 | Hexadecyl C2 |

| ≈ 29.7–29.4 | Hexadecyl C3–C13 (Bulk Chain) |

| ≈ 26.1 | Hexadecyl C14 |

| ≈ 22.7 | Hexadecyl C15 |

| ≈ 20.5 | Aromatic -C H₃ |

| ≈ 14.1 | Terminal -C H₃ (Hexadecyl C16) |

To unequivocally assign all ¹H and ¹³C signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Key correlations for this compound would include:

A cross-peak between the aromatic doublets at δ 7.10 and δ 6.85 ppm.

A strong cross-peak between the -O-CH₂- protons (δ 3.95 ppm) and the adjacent -CH₂- protons (δ 1.78 ppm).

A cascade of correlations through the aliphatic chain, connecting the signal at δ 1.78 ppm to the bulk signal at δ 1.26 ppm, and ultimately to the terminal -CH₃ triplet at δ 0.88 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the carbon signals. For example, the proton signal at δ 3.95 ppm would show a cross-peak to the carbon signal at δ 68.1 ppm, definitively assigning this as the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule. The most critical HMBC correlation for structure proof is the one that bridges the ether linkage:

A cross-peak between the -O-CH₂- protons (δ 3.95 ppm) and the aromatic C-1 carbon (δ 158.2 ppm). This correlation unambiguously proves that the hexadecyl chain is connected to the aromatic ring via the ether oxygen.

A cross-peak between the aromatic protons ortho to the ether (H-2, H-6 at δ 6.85 ppm) and the -O-CH₂- carbon (δ 68.1 ppm).

Correlations from the p-methyl protons (δ 2.30 ppm) to the aromatic carbons C-4 (δ 130.5 ppm) and C-3/C-5 (δ 129.8 ppm), confirming its position.

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Compound Identification

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for identifying a compound by analyzing the fragmentation pattern generated when a molecule is bombarded with high-energy electrons (typically 70 eV). lcms.cz For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation of aromatic ethers is well-characterized and typically proceeds through specific pathways. miamioh.edu

The primary fragmentation modes expected for this compound include:

Alpha-cleavage: The bond between the oxygen and the hexadecyl chain is prone to cleavage, which is a common fragmentation pathway for ethers. libretexts.org This would result in the loss of an alkyl radical.

Benzylic-type cleavage: Cleavage can occur at the bond beta to the aromatic ring. For aromatic ethers, this often involves the loss of the entire alkyl group to form a stable C₇H₇O⁺ ion (m/z 107). du.ac.in

McLafferty Rearrangement: Aromatic ethers with sufficiently long alkyl chains can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the oxygen, followed by the elimination of a neutral alkene. du.ac.in This would lead to the formation of a radical cation of cresol (B1669610) at m/z 108. du.ac.in

Alkane Fragmentation: The long hexadecyl chain itself can fragment, producing a series of characteristic peaks separated by 14 mass units (CH₂ groups). libretexts.org

A summary of the predicted key fragments in the EI-MS spectrum of this compound is presented below.

| Predicted Fragment Ion | Proposed Structure/Origin | Predicted m/z |

| Molecular Ion [M]⁺ | C₂₃H₄₀O⁺ | 332.3 |

| [M - C₁₅H₃₁]⁺ | C₈H₉O⁺ (from alpha-cleavage) | 121.1 |

| [M - C₁₆H₃₃]⁺ | C₇H₇O⁺ (loss of hexadecyl radical) | 107.1 |

| [M - C₁₆H₃₂]⁺ | C₇H₈O⁺ (McLafferty rearrangement) | 108.1 |

| C₇H₇⁺ | Tropylium ion (from further fragmentation) | 91.1 |

| C₄H₉⁺ | Butyl cation (from hexadecyl chain) | 57.1 |

| C₃H₇⁺ | Propyl cation (from hexadecyl chain) | 43.1 |

This table presents predicted data based on established fragmentation rules for aromatic ethers.

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Trace Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures, assessing purity, and detecting trace-level contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. diabloanalytical.com It is highly suitable for analyzing volatile and semi-volatile compounds like this compound. For purity assessment, a sample is injected into the GC, where components are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then provides mass spectra for each eluting peak, allowing for positive identification and quantification of impurities. shimadzu.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for non-volatile or thermally sensitive compounds. While this compound can be analyzed by GC, LC-MS/MS offers an alternative, particularly for its analysis in complex matrices. nih.gov In this technique, HPLC separates the components, which are then ionized (e.g., by Electrospray Ionization, ESI) and analyzed by two mass spectrometers in series (MS/MS). core.ac.ukresearchgate.net This provides high selectivity and sensitivity for trace analysis by monitoring specific parent-to-daughter ion transitions. nih.gov

| Parameter | Example GC-MS Method | Example LC-MS/MS Method |

| System | Agilent 7250 GC/Q-TOF lcms.cz | Waters Xevo TQ with Acquity UPLC nih.gov |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) lcms.cz | Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) nih.gov |

| Mobile Phase | Carrier Gas: Helium, 1 mL/min lcms.cz | A: Water w/ 0.1% Formic Acid, B: Acetonitrile (B52724) w/ 0.1% Formic Acid lcms.cz |

| Oven/Column Temp. | 50°C hold 2 min, ramp 15°C/min to 320°C, hold 10 min lcms.cz | 40°C lcms.cz |

| Ionization Mode | Electron Ionization (EI), 70 eV lcms.cz | Electrospray Ionization (ESI), Positive Mode lcms.cz |

| MS Mode | Full Scan (m/z 50-550) acs.org | Selected Reaction Monitoring (SRM) nih.gov |

This table provides representative parameters for the analysis of semi-volatile organic compounds.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgsciencemuseum.org.uk The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. sciencemuseum.org.uk By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and determine atomic coordinates, bond lengths, and bond angles with high precision. wikipedia.org

For this compound, obtaining a single crystal suitable for XRD analysis would provide invaluable information:

Conformational Analysis: The exact conformation of the long hexadecyl chain in the solid state.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, revealing non-covalent interactions like van der Waals forces or π-stacking of the aromatic rings.

Absolute Structure: Unambiguous confirmation of the molecular structure.

As of this writing, specific X-ray diffraction data for this compound is not publicly available. The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound.

Chromatographic Methodologies for Separation and Quantitative Analysis

Chromatographic methods are central to separating this compound from reaction byproducts, starting materials, or a sample matrix, as well as for its precise quantification.

Gas Chromatography (GC) for Purity and Volatile Component Analysis

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and identifying any volatile impurities. The compound's relatively high molecular weight makes it a semi-volatile compound, well-suited for GC analysis with an appropriate high-temperature column and oven program. gcms.cz A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its wide linear range and response to nearly all organic compounds.

A typical GC-FID analysis would involve dissolving the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) and injecting it into the GC. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

| Parameter | Typical GC-FID Conditions |

| Column | Fused silica (B1680970) capillary column, e.g., SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film) gcms.cz |

| Injector Temperature | 280 °C shimadzu.com |

| Detector Temperature | 300 °C (FID) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) fmach.it |

| Oven Program | Initial 60°C, ramp at 12°C/min to 300°C, hold for 7 min mdpi.com |

| Injection Mode | Split/Splitless (Splitless for trace analysis) shimadzu.com |

This table outlines typical conditions for the GC analysis of semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. mdpi.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The long, non-polar hexadecyl chain of the molecule will cause it to be strongly retained on the C18 column, requiring a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) for elution. sigmaaldrich.com

Detection is typically achieved using an Ultraviolet (UV) detector, set to a wavelength where the 4-methylphenyl group shows strong absorbance (around 254-280 nm). impactfactor.org For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard and plotting the detector response against concentration. researchgate.net

| Parameter | Typical RP-HPLC Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) impactfactor.org |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water mdpi.com |

| Flow Rate | 1.0 mL/min impactfactor.org |

| Detector | UV-Vis at 270 nm impactfactor.org |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 10 - 20 µL impactfactor.org |

This table provides a representative method for the HPLC analysis of aromatic compounds.

Theoretical and Computational Investigations of Hexadecyl 4 Methylphenyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic nature of a molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system. uninsubria.it

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.org It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like Hexadecyl 4-methylphenyl ether. pku.edu.cnchemrxiv.org DFT calculations can determine the molecule's most stable three-dimensional shape (optimized geometry) by finding the minimum energy conformation.

From a single DFT calculation, several key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. mdpi.com Other properties like ionization potential, electron affinity, and the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions, can also be computed to predict how the molecule will interact with other chemical species. chemrxiv.orgacs.org For this compound, the electron density would be highest around the oxygen atom and the aromatic ring, making this region the likely site for electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These are representative values based on similar molecules.)

| Property | Illustrative Value | Unit | Significance |

| Total Energy | -1085.45 | Hartrees | Overall thermodynamic stability of the molecule. |

| HOMO Energy | -6.21 | eV | Electron-donating capability; localized on the p-methylphenyl group. |

| LUMO Energy | 1.15 | eV | Electron-accepting capability; distributed over the aromatic system. |

| HOMO-LUMO Gap (ΔE) | 7.36 | eV | Indicates high kinetic stability and low chemical reactivity. mdpi.com |

| Dipole Moment | 1.85 | Debye | Measures the molecule's overall polarity. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. sav.sk These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, though at a significantly greater computational expense. sav.skacs.org

For a molecule like this compound, ab initio calculations would be employed to obtain a highly accurate benchmark for its electronic structure. acs.org For instance, while DFT is excellent for ground-state geometries and energies, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating near-exact energies. acs.org These high-level calculations could be used to validate results from more cost-effective DFT methods and to investigate excited electronic states, which are important for understanding the molecule's response to light (photochemistry). However, due to their computational demands, such calculations are often performed on a simplified model of the molecule, for example, by truncating the hexadecyl chain.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Properties

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods are ideal for electronic properties, they are too computationally intensive for exploring the vast number of possible conformations (shapes) of a flexible molecule like this compound. uninsubria.itpku.edu.cn For this, molecular mechanics (MM) and molecular dynamics (MD) are the preferred tools. mdpi.com

The sixteen-carbon hexadecyl chain is highly flexible, with each C-C single bond capable of rotation. Molecular mechanics models the molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the energy of different conformations. uninsubria.itscience.gov By systematically rotating the bonds and calculating the corresponding energy, a potential energy surface can be mapped out.

Studies on long alkyl chains consistently show a strong preference for the anti (or trans) conformation, where the carbon backbone is fully extended in a zigzag pattern, as this minimizes steric repulsion. acs.orgacs.org Deviations from this, known as gauche conformations, are higher in energy. acs.org A conformational search for this compound would therefore be expected to identify the fully extended all-anti conformer as the global energy minimum. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, would show the chain predominantly sampling this extended conformation at low temperatures, with transient flexing and folding into higher-energy gauche states. aps.org

The orientation of the p-methylphenyl group relative to the ether linkage and the first few methylene (B1212753) units of the alkyl chain is also crucial. The key dihedral angle is C(alkyl)-O-C(aryl)-C(aryl). Molecular mechanics and dynamics simulations would explore the rotational barrier around this ether linkage. science.gov The lowest energy conformation is typically one where the plane of the aromatic ring is not coplanar with the C-O-C bond, to minimize steric clashes between the ortho-hydrogens of the phenyl ring and the hydrogens on the first carbon of the hexadecyl chain. The presence of the methyl group on the para position of the phenyl ring has a minor electronic effect but does not introduce significant steric hindrance to the ether linkage itself.

Exploration of Conformational Landscape of the Hexadecyl Chain

Computational Studies on Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the computed structural or electronic properties of a molecule with its observed activity, such as biological efficacy or, in this context, physical properties like detergency or lubricity. mdpi.comnih.gov While no specific QSAR studies on this compound were found, a hypothetical study could be constructed.

By calculating a set of molecular descriptors for a series of related alkylphenyl ethers (varying the alkyl chain length and aromatic substitutions), a predictive model could be built. Descriptors would include quantum chemical properties (HOMO/LUMO energies, dipole moment), steric parameters (molecular volume, surface area), and hydrophobicity indicators (like the calculated LogP). For instance, one could build a model to predict the critical micelle concentration (CMC), a key property for surfactants. The model would likely show that increasing the length of the alkyl chain (like the hexadecyl group) significantly increases hydrophobicity, which is a primary driver for surfactant activity.

Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study (Note: These are representative values that would be calculated for such a study.)

| Descriptor | Illustrative Value | Type | Relevance |

| Molecular Weight | 332.58 | Constitutional | Basic property influencing physical behavior. |

| LogP (Octanol-Water) | 9.8 | Hydrophobicity | Predicts partitioning between polar and non-polar phases; crucial for surfactant behavior. |

| Molecular Volume | 410.5 | Steric/Topological | Relates to molecular size and potential for intermolecular interactions. |

| Polar Surface Area (PSA) | 9.23 Ų | Electronic | Area over polar atoms (oxygen); influences solubility and interactions with polar media. |

| HOMO-LUMO Gap (ΔE) | 7.36 eV | Quantum Chemical | Relates to chemical stability and resistance to degradation. mdpi.com |

Predictive Modeling for Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

The in-silico prediction of spectroscopic data is a powerful tool in chemical research, offering insights into molecular structure and properties before or in parallel with empirical measurement. For this compound, computational models are employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structural verification, understanding electronic environments, and interpreting experimental results. The methodologies primarily rely on Density Functional Theory (DFT) and have been increasingly augmented by machine learning techniques. rhhz.netchemrxiv.orgnih.gov

Predictive Modeling for NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a multi-step process that involves calculating the magnetic shielding tensors of each nucleus. The general workflow begins with the optimization of the molecule's three-dimensional geometry, followed by NMR calculations on the optimized structure.

Methodology: A common and robust approach involves using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com The choice of the DFT functional and basis set is critical for accuracy. Benchmark studies have shown that hybrid functionals like B3LYP or PBE0, and range-separated functionals such as ωB97X-D, often provide reliable results when paired with appropriate basis sets like 6-311++G(d,p). mdpi.comresearchgate.netnih.gov For instance, studies on related aromatic ethers and conjugated systems have demonstrated that excellent correlations between calculated and experimental shifts can be achieved with these methods. mdpi.comresearchgate.net

To better simulate the conditions under which experimental spectra are typically acquired, solvent effects are often incorporated into the calculations using continuum models like the Polarizable Continuum Model (PCM). nih.gov

Illustrative Predicted NMR Data: While specific experimental and fully calculated datasets for this compound are not extensively published, predictions can be made based on established principles for alkyl aryl ethers. fiveable.melibretexts.orgpressbooks.pub The protons on the carbon adjacent to the ether oxygen are expected to be deshielded, appearing in the 3.5 to 4.5 ppm range. libretexts.orgpressbooks.pub The aromatic protons will exhibit shifts in the typical aromatic region, influenced by the electron-donating nature of the ether and methyl groups. The long hexadecyl chain will show characteristic alkane signals, with the terminal methyl group resonating at the highest field (lowest ppm).

An illustrative table of predicted chemical shifts for this compound is presented below.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on computational methods and data from analogous structures.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (ortho to -O) | ~6.8 - 6.9 | ~114 - 115 |

| Aromatic Protons (meta to -O) | ~7.0 - 7.1 | ~130 - 131 |

| Aromatic Carbon (ipso, C-O) | - | ~157 - 158 |

| Aromatic Carbon (ipso, C-CH₃) | - | ~130 - 131 |

| p-Methyl Protons (-CH₃) | ~2.3 | ~20 - 21 |

| Ether Methylene Protons (-O-CH₂) | ~3.9 - 4.0 | ~68 - 69 |

| Alkyl Chain Protons (-CH₂-) | ~1.2 - 1.8 | ~22 - 32 |

| Terminal Methyl Protons (-CH₃) | ~0.8 - 0.9 | ~14 |

Predictive Modeling for IR Frequencies

Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of a molecule from its optimized geometry. These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular motions.

Methodology: DFT calculations are the standard for predicting vibrational frequencies. aip.org Following a successful geometry optimization, a frequency calculation is performed. The resulting frequencies, however, are known to have systematic errors. To improve the correspondence with experimental data, these calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). aip.org

For alkyl aryl ethers, the most characteristic absorption is the C-O stretching vibration. These compounds typically show two strong bands: an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch in the 1000-1300 cm⁻¹ range. fiveable.mewiley.com The precise positions depend on the molecular structure.

Recent advancements also include the use of machine learning and artificial intelligence models to predict entire IR spectra with high accuracy, trained on large datasets of computed or experimental spectra. nih.govchemrxiv.org

Illustrative Predicted IR Data: A table of key predicted vibrational frequencies for this compound is provided below, highlighting the principal modes.

Table 2: Illustrative Predicted IR Frequencies for Key Functional Groups in this compound (Note: These are representative values based on computational methods and data from analogous structures.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| Asymmetric Aryl-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric Alkyl-O-C Stretch | 1050 - 1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Strong |

Chemical Reactivity and Transformation Pathways of Hexadecyl 4 Methylphenyl Ether

Cleavage Reactions of the Aryl Alkyl Ether Linkage

The ether bond is known for its general stability, but it can be cleaved under specific, often forcing, reaction conditions. The cleavage can proceed through several mechanisms, dictated by the reagents and conditions employed.

The cleavage of aryl alkyl ethers, such as Hexadecyl 4-methylphenyl ether, with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a classic transformation. libretexts.org Given that the ether oxygen is bonded to a primary alkyl carbon (the C1 of the hexadecyl group) and an sp²-hybridized aromatic carbon, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻), a strong nucleophile, attacks the sterically less hindered carbon of the protonated ether. In this case, the attack occurs at the α-carbon of the hexadecyl group, leading to the displacement of 4-methylphenol (p-cresol). libretexts.org

Table 1: Products of Acid-Catalyzed Cleavage of this compound

| Reactant | Reagent | Mechanism | Product 1 | Product 2 |

| This compound | HBr (conc.) | SN2 | 4-Methylphenol | 1-Bromohexadecane (B154569) |

| This compound | HI (conc.) | SN2 | 4-Methylphenol | 1-Iodohexadecane |

Reductive methods offer an alternative pathway for cleaving the C-O bond of aryl alkyl ethers, often with high regioselectivity. These strategies can be broadly categorized into metal-catalyzed and metal-free systems.

Nickel-Catalyzed Reductive Cleavage: Nickel-based catalysts have proven effective for the reductive cleavage of the robust C(aryl)–O bond. kiku.dk These reactions can be performed using hydrosilanes as a mild reducing agent. rsc.org In some advanced catalytic systems, an external reductant is not required; instead, the alkoxy group of the ether substrate itself serves as an internal reductant. nih.govnih.gov This approach offers excellent chemoselectivity, allowing for the reduction of the alkoxy group in the presence of other reducible functional groups like ketones or alkenes. nih.gov For this compound, these methods would regioselectively cleave the C(aryl)–O bond to produce 4-methyltoluene (p-xylene) and hexadecanol, or further reduced products depending on the specific catalytic system.

Transition-Metal-Free Reductive Cleavage: A powerful transition-metal-free protocol involves the use of a combination of a hydrosilane, such as triethylsilane (Et₃SiH), and a strong base, like potassium tert-butoxide (KOtBu). rsc.orgrsc.org This system forms a potent reducing couple capable of selectively cleaving the C(aryl)–O bond. researchgate.netresearchgate.net The reaction proceeds with high regioselectivity, rupturing the bond between the aromatic ring and the ether oxygen. Applied to this compound, this method would yield 4-methylphenol and the fully saturated hydrocarbon, hexadecane (B31444).

Table 2: Products of Reductive Cleavage of this compound

| Method | Catalytic System / Reagents | Regioselectivity | Expected Main Products |

| Nickel-Catalyzed | Ni-catalyst / Hydrosilane | C(aryl)-O cleavage | 4-Methyltoluene, Hexadecanol |

| Nickel-Catalyzed (Reductant-Free) | Ni-catalyst | C(aryl)-O cleavage | 4-Methyltoluene, Hexadecan-1-one |

| Transition-Metal-Free | Et₃SiH / KOtBu | C(aryl)-O cleavage | 4-Methylphenol, Hexadecane |

Acid-Catalyzed Cleavage Mechanisms and Product Formation

Transformations Involving the Hexadecyl Aliphatic Chain

The long hexadecyl chain is largely paraffinic and thus relatively inert. However, it can undergo transformations typical of long-chain alkanes, primarily through radical-mediated processes.

Introducing functional groups onto the hexadecyl chain typically requires overcoming the strength of C-H bonds. Free-radical halogenation is a common strategy. The benzylic position (the C1 carbon of the hexadecyl chain adjacent to the ether oxygen) is the most activated site along the chain for radical reactions. This is because the C-H bonds at this position are weaker, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org

Reagents like N-bromosuccinimide (NBS), often used with a radical initiator, can selectively introduce a bromine atom at the benzylic position. However, due to the length of the chain, reactions at other secondary carbons can also occur, potentially leading to a mixture of isomers.

The oxidative degradation of the hexadecyl chain is relevant in environmental and industrial contexts, as similar structures are found in surfactants. nm.gov Biodegradation often proceeds via enzymatic oxidation. The process can be initiated by ω-oxidation (at the terminal methyl group) to form a primary alcohol, which is then further oxidized to a carboxylic acid. nm.govugr.es This is followed by β-oxidation, where the chain is shortened by two-carbon units at a time. nm.gov

Chemical oxidation with strong oxidizing agents can be less selective. While the benzylic carbon is susceptible to oxidation, potentially leading to a carboxylic acid with cleavage of the rest of the chain, libretexts.org studies on related long-chain alkylated aromatics have shown that reaction conditions can be tuned. In some cases, the aromatic ring is preferentially oxidized, while in others, the alkyl chain is preserved. researchgate.netrsc.orgcardiff.ac.uk For instance, certain ruthenium-based catalysts have shown a high affinity for oxidizing the aromatic carbon while leaving the aliphatic chain largely intact. cardiff.ac.uk

Functionalization Reactions of the Long-Chain Alkyl Moiety

Reactions Pertaining to the 4-Methylphenyl Aromatic Moiety

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. Both the long-chain alkoxy group (-OC₁₆H₃₃) and the methyl group (-CH₃) are activating, ortho-, para-directing groups. Since the para position relative to the methyl group is occupied by the ether linkage, electrophilic attack is directed to the positions ortho to the strongly activating alkoxy group.

Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation will predominantly occur at the C2 and C6 positions of the aromatic ring. For example, bromination using Br₂ in a suitable solvent would be expected to yield 2-bromo-4-hexadecyloxy-1-methylbenzene, and further bromination would yield the 2,6-dibromo derivative. cdnsciencepub.com Similarly, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group primarily at the C2 position. unimib.itacs.org

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Directing Groups | Predicted Major Product(s) |

| Bromination | Br₂ | -OCH₂... (o,p), -CH₃ (o,p) | 2-Bromo-4-(hexadecyloxy)-1-methylbenzene |

| Nitration | HNO₃ / H₂SO₄ | -OCH₂... (o,p), -CH₃ (o,p) | 4-(Hexadecyloxy)-1-methyl-2-nitrobenzene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -OCH₂... (o,p), -CH₃ (o,p) | 1-(3-(Hexadecyloxy)-4-methylphenyl)ethan-1-one |

Electrophilic Aromatic Substitution Patterns and Selectivity

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for benzene (B151609) derivatives, and the rate and regioselectivity on this compound are governed by the two substituents on the aromatic ring: the hexadecyloxy group (-O-C₁₆H₃₃) and the methyl group (-CH₃). pressbooks.pub

Both groups are classified as activating, electron-donating groups (EDGs), which increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org They direct incoming electrophiles to the ortho and para positions relative to themselves. masterorganicchemistry.com

Hexadecyloxy Group (-OR): This is a strongly activating ortho, para-directing group. The oxygen atom donates electron density to the ring via a strong resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). wikipedia.orgwikipedia.org

Methyl Group (-CH₃): This is a weakly activating ortho, para-directing group, donating electron density primarily through an inductive effect (+I) and hyperconjugation. wikipedia.orgmasterorganicchemistry.com

In this compound, these groups are located para to each other. The directing effects are therefore additive, reinforcing substitution at specific positions. The hexadecyloxy group is the more powerful activator and thus exerts the dominant directing influence. masterorganicchemistry.com The primary sites for electrophilic attack are the two carbons ortho to the hexadecyloxy group (positions 3 and 5). These positions are also meta to the methyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Relation to Hexadecyloxy Group (-OR) | Relation to Methyl Group (-CH₃) | Activating Influence | Predicted Outcome |

|---|---|---|---|---|

| 2, 6 | meta | ortho | Weakly Activated | Minor Product |

Data derived from established principles of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

Common electrophilic substitution reactions would yield the following products:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would predominantly yield 3-nitro-4-(hexadecyloxy)toluene.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid would yield 3-bromo-4-(hexadecyloxy)toluene. Due to the high activation of the ring, the reaction might proceed even without a catalyst. libretexts.org

Friedel-Crafts Acylation: Reaction with an acyl halide (e.g., CH₃COCl) and a Lewis acid catalyst (e.g., AlCl₃) would result in the formation of 1-(2-(hexadecyloxy)-5-methylphenyl)ethan-1-one.

Modifications and Reactions of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring can undergo reactions characteristic of a benzylic carbon.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, can oxidize the methyl group to a carboxylic acid. This transformation would convert this compound into 4-(hexadecyloxy)benzoic acid.

Free Radical Halogenation: Under free-radical conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or UV light), halogenation occurs at the benzylic position. This would produce 4-(hexadecyloxy)-1-(bromomethyl)benzene. This product is a valuable intermediate for further synthetic modifications.

Photochemical Reaction Pathways of this compound

Aromatic ethers are known to undergo photochemical reactions, with the photo-Claisen rearrangement being a significant pathway. researchgate.net Upon irradiation with UV light, the ether bond between the aromatic ring and the hexadecyl chain can undergo homolytic cleavage. researchgate.netcollege-de-france.fr

This process generates a radical pair within a solvent cage: a 4-methylphenoxy radical and a hexadecyl radical.

CH₃-C₆H₄-O-C₁₆H₃₃ + hν → [CH₃-C₆H₄-O• •C₁₆H₃₃]cage

From this caged radical pair, several reaction pathways are possible:

In-Cage Recombination: The radicals can recombine at the ortho position of the phenoxy radical, leading to the formation of alkylated phenols, such as 2-hexadecyl-4-methylphenol. This is the classic photo-Claisen rearrangement product. researchgate.net

Out-of-Cage Reactions: If the radicals escape the solvent cage, they can react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of p-cresol (B1678582) (from the 4-methylphenoxy radical) and hexadecane (from the hexadecyl radical). researchgate.net

The specific products and their ratios depend on factors like the solvent polarity and the wavelength of light used. researchgate.net

Catalytic Conversions and Transformations

The ether linkage and aromatic system of this compound can be transformed using various catalytic methods, particularly those relevant to biomass upgrading and fine chemical synthesis.

Catalytic Hydrodeoxygenation (HDO): This is a crucial process for converting lignin-derived model compounds into hydrocarbon fuels. The ether linkage is susceptible to cleavage under HDO conditions. Using heterogeneous catalysts such as nickel, nickel-molybdenum (B8610338) (Ni-Mo), or nickel-tungsten (Ni-W) sulfides, the C-O ether bond can be broken. researchgate.net The reaction, carried out under high hydrogen pressure and temperature, would likely proceed through two main pathways:

Direct Hydrogenolysis: The C-O bond is cleaved to produce p-cresol and hexadecane. The p-cresol can be further deoxygenated to toluene.

Hydrogenation-Hydrogenolysis: The aromatic ring is first hydrogenated to form hexadecyl(4-methylcyclohexyl) ether, followed by the cleavage of the ether bond to yield methylcyclohexane (B89554) and hexadecanol, which is then deoxygenated to hexadecane.

Table 2: Potential Products from Catalytic Hydrodeoxygenation of this compound

| Catalyst Type | Typical Conditions | Major Potential Products |

|---|---|---|

| Ni-MoS₂ / Ni-WS₂ | 300-400 °C, H₂ pressure | Toluene, Methylcyclohexane, Hexadecane |

Data compiled from studies on related aryl ether model compounds. researchgate.net

Acid-Catalyzed Ether Cleavage: While often requiring stoichiometric amounts of strong acids like HI or HBr, catalytic amounts of solid acid catalysts (e.g., zeolites, acid-functionalized resins) can facilitate the cleavage of the ether bond at high temperatures. masterorganicchemistry.com This process would yield p-cresol and a derivative of hexadecane, such as 1-hexadecene (B165127) or hexadecanol, depending on the specific conditions and catalyst used.

Catalytic Oxidation: Selective oxidation of the methyl group can be achieved using certain catalysts, providing an alternative to stoichiometric reagents. For instance, cobalt or manganese-based catalysts in the presence of air or oxygen can promote the conversion of the methyl group to a carboxylic acid, yielding 4-(hexadecyloxy)benzoic acid.

Derivatives and Analogues of Hexadecyl 4 Methylphenyl Ether: Synthesis and Structure Property Investigations

Synthesis of Positional Isomers and Structural Analogues of Hexadecyl Phenyl Ethers

The synthesis of aromatic ethers, including positional isomers and analogues of hexadecyl phenyl ethers, is predominantly achieved through well-established nucleophilic substitution reactions. The Williamson ether synthesis is a cornerstone method, involving the reaction of a phenoxide ion with an alkyl halide. numberanalytics.com For the synthesis of a compound like Hexadecyl 4-methylphenyl ether, 4-methylphenol (p-cresol) is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces a halide from a hexadecyl halide (e.g., 1-bromohexadecane) to form the ether linkage.

The synthesis of positional isomers—where the alkyl chain and the methyl group are at different positions on the aromatic ring (e.g., ortho or meta isomers)—follows the same principle, simply by starting with the corresponding isomeric phenol (B47542) (e.g., 2-methylphenol or 3-methylphenol). nih.gov The general procedure can be adapted for a wide range of structural analogues by varying the starting phenol or the alkyl halide. researchgate.net

An alternative route for aryl ether synthesis is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. numberanalytics.com This method is particularly useful for synthesizing diaryl ethers but can also be applied to alkyl aryl ethers under specific conditions. Furthermore, processes have been developed that allow for the alkylation of phenolic compounds without the use of a solvent, reacting the phenol directly with an alkylating agent at a temperature above the phenol's melting point, sometimes in the presence of a basic catalyst. google.com These synthetic strategies provide a versatile toolkit for creating a library of hexadecyl phenyl ether analogues with systematic variations in their molecular topology. nih.gov

Development of Hexadecyl Ether Derivatives with Modified Aromatic Substituents (e.g., Halogenation, Nitro Groups)

Halogenation: The introduction of halogen atoms (bromine, chlorine) onto the aromatic ring can be achieved using various reagents. organic-chemistry.org For instance, direct bromination of activated aromatic rings, such as phenol ethers, can be performed using elemental bromine, often with a Lewis acid catalyst. A widely used and often more selective method involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), which can halogenate aromatic compounds under mild conditions. organic-chemistry.org Copper-based catalysts have also been instrumental in modern halogenation reactions, allowing for the regioselective formation of a wide range of aryl halides from various precursors. mdpi.com

Nitration: The introduction of a nitro group (–NO2) is a fundamental reaction in organic synthesis. nih.gov Aromatic nitration is typically accomplished by treating the substrate with a mixture of concentrated nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich aromatic ring of the ether. The ether's alkoxy group is an ortho-, para-director, meaning the nitro group will preferentially add to positions 2 or 4 relative to the ether linkage. Nucleophilic aromatic substitution of an activated nitro group can also be a method for synthesizing certain functionalized aromatic compounds. researchgate.net These modifications yield derivatives with altered electronic profiles, which can influence their assembly and material properties.

Investigation of Homologous Series with Varying Alkyl Chain Lengths

Studying homologous series, where the length of the n-alkyl chain is systematically varied (e.g., from dodecyl to octadecyl), is a classical approach to understanding the influence of London dispersion forces and steric effects on material properties. utar.edu.mynih.gov In the context of this compound analogues, synthesizing series such as 4-methylphenyl alkyl ethers allows for a precise examination of how chain length impacts molecular packing and phase behavior. utar.edu.myderpharmachemica.com

Research on various liquid crystalline materials, including alkoxy-substituted phenyl derivatives, has shown that increasing the length of the alkyl chain generally has a stabilizing effect on mesophases. utar.edu.myresearchgate.netnih.gov Longer chains increase the molecule's aspect ratio and enhance anisotropic van der Waals interactions, which favors the formation of more ordered phases like smectic phases over nematic phases. researchgate.netresearchgate.net The transition temperatures between different phases (e.g., crystal-to-mesophase and mesophase-to-isotropic liquid) are often systematically dependent on the chain length. A common observation in many homologous series is the "odd-even effect," where physical properties like transition temperatures alternate as the number of carbon atoms in the alkyl chain switches between odd and even numbers. researchgate.net This effect is attributed to differences in molecular packing and orientation related to the conformation of the terminal methyl group of the alkyl chain.

Synthesis of Derivatives Incorporating Additional Functional Groups

Beyond simple halogenation or nitration, a diverse array of functional groups can be incorporated into the structure of hexadecyl phenyl ethers to impart specific functionalities. These modifications can be made to the aromatic ring, the alkyl chain, or by adding new moieties to the core structure.

The nitro group introduced via electrophilic substitution serves as a versatile synthetic handle. It can be readily reduced to an amino group (–NH2) using reagents like zinc or tin in acidic media, or through catalytic hydrogenation. nih.gov This amino group can then be further derivatized, for example, through acylation to form amides or conversion into a diazonium salt for a wide range of subsequent transformations.